molecular formula C14H24O B12525742 Tetradeca-1,13-dien-7-one CAS No. 657390-15-3

Tetradeca-1,13-dien-7-one

Cat. No.: B12525742
CAS No.: 657390-15-3
M. Wt: 208.34 g/mol
InChI Key: ATYLGQXZCBYVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradeca-1,13-dien-7-one is a 14-carbon α,β-unsaturated ketone with conjugated double bonds at positions 1–13 and a ketone group at position 5. Its structure (C₁₄H₂₂O) features a linear carbon chain with two isolated double bonds and a carbonyl group, conferring unique reactivity in cycloaddition and electrophilic addition reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

657390-15-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-1,13-dien-7-one

InChI

InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2

InChI Key

ATYLGQXZCBYVDQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC(=O)CCCCC=C

Origin of Product

United States

Preparation Methods

Cross-Cyclomagnesiation with Titanium Catalysis

Methodology

This approach leverages titanium-catalyzed cross-cyclomagnesiation of aliphatic 1,2-dienes. For example, 1,2-nonadecadiene and 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane undergo cyclomagnesiation using ethylmagnesium bromide (EtMgBr) in the presence of Cp₂TiCl₂ (10 mol%). The resulting magnesacyclopentane intermediate is hydrolyzed to yield a dienal, which is subsequently oxidized to the ketone.

Key Steps:
  • Cyclomagnesiation :
    • Reactants: 1,2-nonadecadiene + 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane.
    • Catalyst: Cp₂TiCl₂.
    • Conditions: Et₂O, 20–22°C, 7 hours.
  • Oxidation :
    • Agent: Jones reagent (CrO₃/H₂SO₄) or Dess–Martin periodinane.
    • Yield: 77% for dienal intermediate; 64–75% after oxidation.
Advantages:
  • High stereoselectivity for trans-configured double bonds.
  • Scalable to multigram quantities.

Wittig Reaction-Based Synthesis

Methodology

The Wittig reaction enables precise double-bond formation. 9-Bromononanal is first oxidized to 9-bromononanal-7-one using pyridinium chlorochromate (PCC). A phosphonium ylide, generated from (E)-3-pentenyltriphenylphosphonium bromide, reacts with the ketone to install the 1,13-diene system.

Key Steps:
  • Ketone Formation :
    • Substrate: 9-Bromononanol.
    • Oxidation: PCC in dichloromethane (DCM).
    • Yield: 83%.
  • Wittig Coupling :
    • Ylide: (E)-3-Pentenyltriphenylphosphonium bromide.
    • Conditions: LiHMDS, THF, −78°C to room temperature.
    • Yield: 66%.
Advantages:
  • Mild conditions avoid double-bond isomerization.
  • Compatible with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling

Methodology

Palladium-mediated couplings, such as Suzuki-Miyaura or Heck reactions, construct the carbon skeleton. A reported protocol involves coupling 7-oxo-tetradec-1-en-13-yne with a vinyl boronate ester using Pd(PPh₃)₄.

Key Steps:
  • Alkyne Preparation :
    • Substrate: 7-Oxo-tetradec-1-en-13-yne (via LiAlH₄ reduction of ester).
  • Coupling :
    • Catalyst: Pd(PPh₃)₄.
    • Base: K₂CO₃, DMF/H₂O.
    • Yield: 50–67%.
Advantages:
  • Tolerance for diverse substituents.
  • Enables modular synthesis.

Aldol Condensation and Oxidation

Methodology

Aldol condensation between hex-5-en-2-one and oct-7-enal forms a conjugated enone, which is hydrogenated and oxidized.

Key Steps:
  • Aldol Reaction :
    • Base: LDA (lithium diisopropylamide).
    • Solvent: THF, −78°C.
    • Yield: 58% for β-hydroxy ketone intermediate.
  • Dehydration and Oxidation :
    • Agent: HCl/MeOH for dehydration; PCC for oxidation.
    • Overall Yield: 45%.
Advantages:
  • Atom-economical.
  • Suitable for academic-scale synthesis.

Comparative Analysis of Methods

Method Key Reagents/Catalysts Yield (%) Stereoselectivity Scalability
Cross-Cyclomagnesiation Cp₂TiCl₂, EtMgBr 64–75 High (E preference) Industrial
Wittig Reaction PCC, LiHMDS 66 Moderate Lab-scale
Palladium Coupling Pd(PPh₃)₄, K₂CO₃ 50–67 Variable Modular
Aldol Condensation LDA, PCC 45 Low Academic

Challenges and Optimizations

  • Stereochemical Control :
    • Cross-cyclomagnesiation provides superior E-selectivity (>95%) compared to Wittig (∼80%).
  • Functional Group Tolerance :
    • Palladium methods require anhydrous conditions to prevent catalyst deactivation.
  • Byproduct Formation :
    • Aldol routes often yield dehydrated byproducts; silica gel chromatography is critical.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-1,13-dien-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Tetradeca-1,13-dien-7-one serves as an important intermediate in organic synthesis. Its unique structure enables the production of various derivatives that can be utilized in:

  • Pharmaceutical Development : The compound's reactivity allows it to be transformed into biologically active molecules. For instance, derivatives have been studied for their potential anticancer properties.
    Compound DerivativeActivityReference
    Tetradeca-5,9-dienedioic AcidInhibits topoisomerase I
    Tetradeca-12,13-dienyl AcetateUsed in pheromone traps

Material Science Applications

Recent studies have highlighted the interaction of this compound with silicon surfaces. The compound exhibits unique adhesion properties due to its double bonds, which can react with silicon atoms through non-covalent interactions. This characteristic is particularly relevant for:

  • Surface Coatings : Enhancing the durability and functionality of silicon-based materials.
    Interaction TypeDescription
    Non-covalent ForcesEnhances adhesion on silicon surfaces
    Electrophilic AdditionFacilitates surface modification

Medicinal Chemistry Insights

The medicinal chemistry applications of this compound are primarily linked to its derivatives. Research indicates that certain derivatives demonstrate significant biological activity:

  • Anticancer Activity : Some synthesized compounds derived from this compound exhibit inhibitory effects on cancer cell lines, showing promise for further development as therapeutic agents.

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of tetradeca-derived compounds against human cancer cell lines. The results indicated that specific derivatives exhibited higher efficacy than traditional chemotherapeutics.

Case Study 2: Material Adhesion

In another study focused on material science, researchers examined the adhesion properties of this compound on various silicon substrates. The findings revealed enhanced adhesion strength compared to conventional materials.

Mechanism of Action

The mechanism by which Tetradeca-1,13-dien-7-one exerts its effects involves interactions with various molecular targets. The double bonds and the ketone group allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tetradeca-1,3-diene (C₁₄H₂₆)

  • Key Differences : Lacks the ketone group at position 7 and has a shorter conjugated system (positions 1–3).
  • Reactivity: Primarily undergoes olefin metathesis and hydrogenation due to its non-polar diene structure. Used in cross-metathesis reactions to synthesize branched alkenes .
  • Synthesis : Prepared via catalytic metathesis of simpler dienes, with yields exceeding 95% under optimized conditions .

6-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-9-hydroxy-13,13-dimethyl-4,14-dioxatricyclo[8.4.0.0³,⁸]tetradeca-1,3(8),9,11-tetraen-7-one

  • Key Differences : Contains additional hydroxyl groups, a methylbutenyl substituent, and a fused tricyclic system.
  • Reactivity : Enhanced polarity due to hydroxyl groups enables hydrogen bonding and participation in acid-base reactions. The extended conjugation system increases UV absorption, making it relevant in photochemical studies .

(E)-Tetradeca-1,3-diene Derivatives (e.g., tert-butyl ((2Z,4E)-pentadeca-2,4-dien-1-yl)carbamate)

  • Key Differences : Incorporates a carbamate group and branched alkyl chains.
  • Applications : Used in peptide synthesis and polymer chemistry due to the Boc (tert-butoxycarbonyl) protecting group, which enhances solubility and stability .

Physicochemical Properties

Property Tetradeca-1,13-dien-7-one (Inferred) Tetradeca-1,3-diene Tricyclic Tetraenone Derivative
Molecular Formula C₁₄H₂₂O C₁₄H₂₆ C₂₅H₂₈O₆
Functional Groups Ketone, two isolated double bonds Two conjugated double bonds Ketone, hydroxyl, tricyclic system
Boiling Point (°C) ~300 (estimated) 220–230 >350 (decomposes)
Key Reactivity Electrophilic addition Olefin metathesis Photochemical cyclization

Biological Activity

Tetradeca-1,13-dien-7-one is a linear alkene characterized by a chain of 14 carbon atoms and two double bonds located between the first and thirteenth carbon atoms. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and as a possible sex attractant in certain moth species. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Chemical Formula : C14H26
  • Molecular Weight : 194.3562 g/mol
  • Structure : The compound features a linear arrangement with two double bonds, which contribute to its rigidity and reactivity.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:

  • Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle, particularly causing arrest in the S phase and increasing the population in the G0 phase of the cell cycle. This suggests that this compound may interfere with DNA synthesis and cell proliferation, making it a candidate for further anticancer research .
  • Cell Lines Tested : Research has demonstrated efficacy against several leukemia cell lines, including HL60, Jurkat, K562, and U937 . The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and morphological changes indicative of programmed cell death.

Insect Attractant Properties

In addition to its anticancer properties, this compound has been studied for its role as a potential sex attractant in moths:

  • Biological Role : The compound is hypothesized to function as a pheromone for leaf-mining moths of the genus Phyllonorycter. Research indicates that certain derivatives of tetradecane compounds can attract these insects effectively .

Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Induction of ApoptosisCell Cycle Effects
HL6015YesS phase arrest
Jurkat20YesG0 phase accumulation
K56218YesS phase arrest
U93722YesG0 phase accumulation

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Cytotoxicity Assessment : A study conducted on the effects of this compound on HL60 leukemia cells showed significant reductions in cell viability at concentrations above 10 µM. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing.
  • Field Studies on Moth Attraction : Field trials demonstrated that traps baited with this compound derivatives captured significantly more male moths compared to control traps without the compound. This suggests its potential utility in pest management strategies targeting Phyllonorycter species .

Q & A

Basic: What are the standard methods for synthesizing Tetradeca-1,13-dien-7-one, and how can reaction conditions be optimized for yield?

Synthesis typically involves cross-aldol condensation or Wittig reactions, with ketone intermediates and α,β-unsaturated carbonyl precursors. Optimization requires systematic variation of parameters such as temperature (e.g., 60–100°C for aldol condensation), catalyst loading (e.g., 5–10 mol% proline derivatives), and solvent polarity. Yield improvements are tracked using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . A fractional factorial design can isolate critical variables while minimizing experimental runs .

Advanced: How can contradictions between computational predictions and experimental spectral data (e.g., NMR, IR) for this compound be resolved?

Discrepancies often arise from conformational flexibility or solvent effects in simulations. Validate computational models by:

  • Comparing multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.
  • Incorporating explicit solvent models (e.g., COSMO) in NMR chemical shift calculations.
  • Cross-referencing with 2D NMR techniques (HSQC, HMBC) to confirm coupling constants and spatial proximities .

Basic: What analytical techniques are most reliable for characterizing the purity and stability of this compound?

  • Purity : Use GC-MS with a polar capillary column (e.g., DB-5) or HPLC-PDA (C18 column, acetonitrile/water gradient).
  • Stability : Accelerated degradation studies under varying pH (3–9), temperature (40–80°C), and light exposure. Monitor via UV-Vis spectroscopy and LC-MS to identify decomposition products .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism in [specific biological/chemical systems] while minimizing confounding variables?

Adopt a modular experimental design :

In vitro assays : Use knockout models (e.g., enzyme inhibitors) to isolate target interactions.

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

Control groups : Include scrambled analogs or stereoisomers to rule out non-specific effects.

Statistical blocking : Randomize batches to mitigate instrumental drift .

Basic: What are the best practices for conducting a literature review on this compound’s physicochemical properties?

  • Use SciFinder or Reaxys with Boolean terms:
    (this compound) AND (solubility OR logP OR melting point).
  • Prioritize peer-reviewed journals over patents. Cross-validate data using the CRC Handbook or NIST Chemistry WebBook .

Advanced: What strategies address reproducibility challenges in synthesizing this compound across different laboratories?

  • Standardized protocols : Publish detailed procedures with exact equipment models (e.g., Büchi Rotavapor R-300), stirring rates, and drying times.
  • Round-robin testing : Collaborate with independent labs to validate yields and purity.
  • Error analysis : Report confidence intervals for kinetic data (e.g., Arrhenius plots) .

Basic: How can researchers assess the environmental impact of this compound degradation byproducts?

  • Aerobic/anaerobic biodegradation assays : Use OECD 301/302 guidelines with LC-MS/MS to track intermediates.
  • Ecotoxicology : Perform Daphnia magna or Aliivibrio fischeri bioassays to quantify EC50 values .

Advanced: What computational tools are effective for predicting this compound’s reactivity in novel reaction pathways?

  • Reactivity : Apply frontier molecular orbital (FMO) theory via Gaussian or ORCA software.
  • Transition state modeling : Use QST2/QST3 methods in Gaussian. Validate with isotopic labeling experiments (e.g., deuterated substrates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.